![molecular formula C4H2Cl2N2O7P2 B14481257 {2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid CAS No. 64956-11-2](/img/structure/B14481257.png)
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid is a complex organophosphorus compound. It consists of 2 hydrogen atoms, 4 carbon atoms, 2 nitrogen atoms, 7 oxygen atoms, 2 phosphorus atoms, and 2 chlorine atoms . This compound is notable for its unique structure, which includes both dichloro and diisocyanatophosphoryl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of {2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid involves multiple steps. One common method includes the reaction of a suitable precursor with phosphorus oxychloride and dichloroacetylene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the reactants. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphonates.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Applications De Recherche Scientifique
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of {2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biochemical effects, depending on the enzyme targeted. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism .
Comparaison Avec Des Composés Similaires
{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid can be compared with other organophosphorus compounds such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound is also an organophosphorus compound but differs in its functional groups and applications.
Phosphonic acids: These compounds share the phosphonic acid group but lack the dichloro and diisocyanatophosphoryl groups, making them less reactive in certain chemical reactions.
Phosphonates: Similar to phosphonic acids, phosphonates have different reactivity profiles and are used in various industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
64956-11-2 |
|---|---|
Formule moléculaire |
C4H2Cl2N2O7P2 |
Poids moléculaire |
322.92 g/mol |
Nom IUPAC |
(2,2-dichloro-1-diisocyanatophosphoryloxyethenyl)phosphonic acid |
InChI |
InChI=1S/C4H2Cl2N2O7P2/c5-3(6)4(16(11,12)13)15-17(14,7-1-9)8-2-10/h(H2,11,12,13) |
Clé InChI |
OCFYQAURGGCJLX-UHFFFAOYSA-N |
SMILES canonique |
C(=NP(=O)(N=C=O)OC(=C(Cl)Cl)P(=O)(O)O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


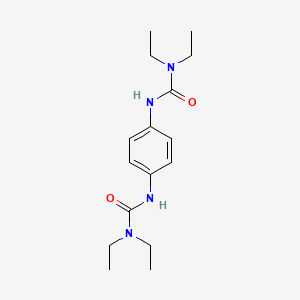
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
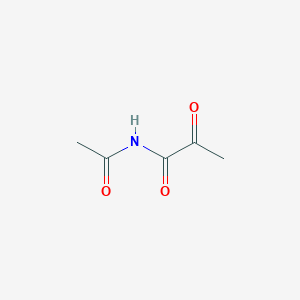
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
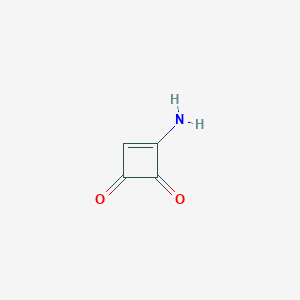
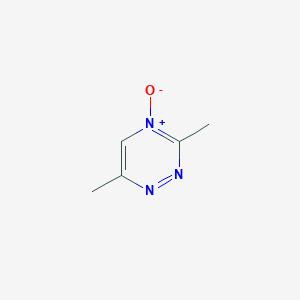
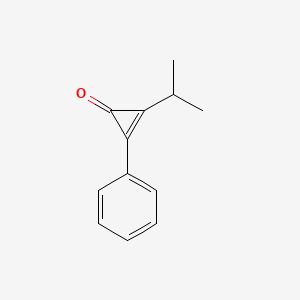

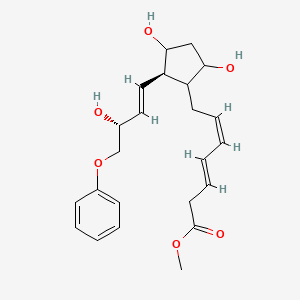
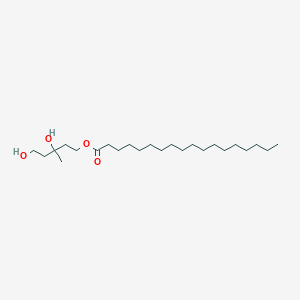
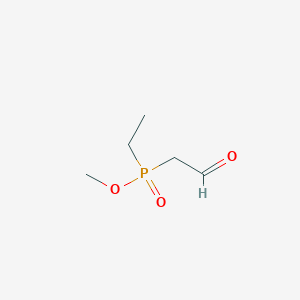
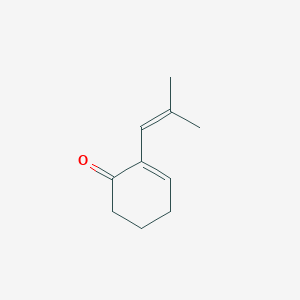
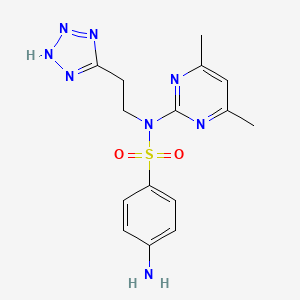
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
